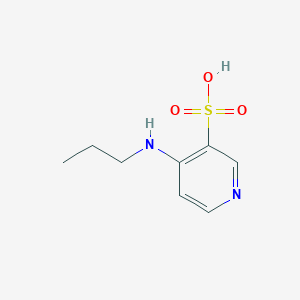
2-Bromo-4-fluoro-5-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and formyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 4-fluoro-5-formylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluoro-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-5-formylbenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-5-formylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-formylbenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-fluoro-4-formylbenzoic acid
Comparison: 2-Bromo-4-fluoro-5-formylbenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and formyl groups, which impart distinct reactivity and properties.
Eigenschaften
Molekularformel |
C8H4BrFO3 |
|---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
COAUXPVZIGTHKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13023972.png)
![Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13023979.png)
![3-(4-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023982.png)




